molecular formula C14H12O2 B8411848 1-(3-Hydroxyphenyl)-2-phenylethanone

1-(3-Hydroxyphenyl)-2-phenylethanone

Cat. No.: B8411848
M. Wt: 212.24 g/mol
InChI Key: GXTPGWKRTVGUHN-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)-2-phenylethanone is a hydroxyacetophenone derivative characterized by a phenyl group attached to a ketone moiety (ethanone) and a hydroxyl group at the meta-position of the aromatic ring. This structural configuration confers unique physicochemical properties, including a melting point range of 55–61°C, as reported across multiple studies . Spectroscopic data such as $ ^1H $ NMR, IR, and UV are well-documented, supporting its identification in synthetic workflows . The compound’s reactivity is influenced by the phenolic hydroxyl group, enabling participation in hydrogen bonding and electrophilic substitution reactions. Notably, derivatives of this scaffold, such as 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenylethanone (BIA 3-202), have been investigated as catechol-O-methyltransferase (COMT) inhibitors for Parkinson’s disease therapy .

Properties

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

1-(3-hydroxyphenyl)-2-phenylethanone

InChI

InChI=1S/C14H12O2/c15-13-8-4-7-12(10-13)14(16)9-11-5-2-1-3-6-11/h1-8,10,15H,9H2

InChI Key

GXTPGWKRTVGUHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of hydroxyacetophenones arises from variations in substituent positions, electronic effects, and steric factors. Below is a detailed comparison of 1-(3-Hydroxyphenyl)-2-phenylethanone with analogous compounds:

Table 1: Comparative Analysis of Hydroxyacetophenone Derivatives

Compound Name Substituent Pattern Molecular Formula Melting Point (°C) Key Properties/Applications References
This compound 3-hydroxyphenyl, phenyl-ethanone C₁₄H₁₂O₂ 55–61 COMT inhibition precursor; moderate solubility in polar solvents
1-(4-Hydroxyphenyl)-2-phenylethanone 4-hydroxyphenyl, phenyl-ethanone C₁₄H₁₂O₂ 58–60 Higher polarity due to para-OH; used in asymmetric Mannich reactions
1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone 2-hydroxy-5-methoxyphenyl, phenyl-ethanone C₁₅H₁₄O₃ 75–76 Enhanced stability via intramolecular H-bonding; synthetic intermediate for pharmaceuticals
1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenylethanone 3,4-dihydroxy-5-nitrophenyl, phenyl-ethanone C₁₄H₁₁NO₅ 234–237 Potent COMT inhibitor; nitro group enhances electrophilicity
1-(4-Fluorophenyl)-2-phenylethanone 4-fluorophenyl, phenyl-ethanone C₁₄H₁₁FO Not reported Electron-withdrawing F substituent; intermediate for cholesterol-lowering agents
1-[2-Hydroxy-4-(tetrahydro-2H-pyran-2-yl)oxy]phenyl-2-phenylethanone 2-hydroxy-4-(tetrahydropyranyloxy)phenyl C₁₉H₂₀O₄ 89 Protected hydroxyl group; used in regioselective synthesis

Key Observations:

Substituent Position Effects: The meta-hydroxyl group in the target compound reduces steric hindrance compared to ortho-substituted analogs (e.g., 1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone), which exhibit intramolecular hydrogen bonding . Para-substituted derivatives (e.g., 1-(4-Hydroxyphenyl)-2-phenylethanone) display higher polarity and are preferred in catalytic asymmetric reactions .

Electronic Modifications: Electron-withdrawing groups (e.g., nitro in BIA 3-202) enhance electrophilicity and binding to enzymatic targets like COMT . Methoxy groups (e.g., 1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone) improve solubility and metabolic stability .

Biological Relevance: Nitrocatechol derivatives (e.g., BIA 3-202) demonstrate reversible enzyme inhibition, critical for Parkinson’s therapy . Fluorinated analogs (e.g., 1-(4-Fluorophenyl)-2-phenylethanone) are intermediates in synthesizing pyrrolylheptanoic acids with cholesterol-lowering activity .

Synthetic Utility: Hydroxy-protected derivatives (e.g., tetrahydropyranyl ethers) enable regioselective functionalization under mild conditions . Brominated analogs (e.g., 2-bromo-1-(3-hydroxyphenyl)ethanone) serve as alkylation precursors in antiparasitic drug development .

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